

## commercial suppliers of 4,6-Dichloro-5nitropyrimidine

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Compound of Interest		
Compound Name:	4,6-Dichloro-5-nitropyrimidine	
Cat. No.:	B016160	Get Quote

An In-depth Technical Guide to **4,6-Dichloro-5-nitropyrimidine** for Researchers and Drug Development Professionals

#### Introduction

**4,6-Dichloro-5-nitropyrimidine** is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyrimidine ring substituted with two chlorine atoms and a nitro group, imparts a high degree of reactivity, making it a valuable building block for the synthesis of a wide array of biologically active molecules.[1] This compound serves as a key precursor in the development of various pharmaceuticals, including treatments for bacterial infections and cancer, as well as in the formulation of herbicides and fungicides.[1] It is also utilized in biochemical research, particularly in studies involving nucleic acid interactions.[1] Notably, it is an intermediate in the synthesis of Tenofovir, an antiviral drug used to treat HIV.[2]

## **Commercial Suppliers and Product Specifications**

A number of chemical suppliers offer **4,6-Dichloro-5-nitropyrimidine**, typically with high purity suitable for research and development purposes. The table below summarizes the product specifications from several prominent suppliers.



Supplier	Product Number	Purity	Appeara nce	Melting Point (°C)	Molecul ar Formula	Molecul ar Weight ( g/mol )	CAS Number
Sigma- Aldrich	D69300	≥97%	Crystals	100-103	C4HCl2N 3O2	193.98	4316-93- 2
Thermo Scientific	A14979	98%	Light yellow to yellow crystallin e powder	100-104	C4HCl2N 3O2	193.98	4316-93- 2
TCI	D4105	>98.0% (GC)	White to Light yellow powder to crystal	100-104	C4HCl2N 3O2	193.98	4316-93- 2
Chem- Impex	02167	White to off-white to pale brown solid	100-103	C4HCl2N 3O2	193.98	4316-93- 2	
Biosynth	FD09665	102	C4HCl2N 3O2	193.98	4316-93- 2		

# Experimental Protocols Synthesis of 4,6-Dichloro-5-nitropyrimidine

A common method for the synthesis of **4,6-Dichloro-5-nitropyrimidine** involves the reaction of **4,6-dihydroxy-5-nitropyrimidine** with phosphorus oxychloride.[3][4]

#### Procedure 1:

Suspend 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol) in phosphoryl chloride (96 mL, 1056 mmol).[5]

### Foundational & Exploratory





- Add dimethylaniline (32.6 mL, 246 mmol) to the suspension.[5]
- Heat the reaction mixture in an oil bath at 125 °C, then increase the temperature to 130 °C and maintain for 1 hour.[5]
- After the reaction is complete, remove the excess phosphoryl chloride by evaporation.[5]
- Slowly pour the residue onto ice (300 g) to precipitate the solid product.[5]
- Collect the solid by filtration.[5]
- Extract the filtrate with ether.[5]
- Combine the organic layers, wash with water and brine, and then dry with anhydrous sodium sulfate.[5]
- Remove the solvent by evaporation and purify the residue by flash column chromatography using dichloromethane to yield **4,6-dichloro-5-nitropyrimidine** as a light brown solid (21.5 g, 70% yield).[5]

#### Procedure 2:

- Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride.[4]
- Cool the mixture to 6 °C and add 2000 ml of diisopropylethylamine dropwise.
- After the addition is complete, raise the temperature to 100 °C and allow the reaction to proceed for 5 hours.[4]
- Cool the mixture to 25 °C and remove excess phosphorus oxychloride by concentration under reduced pressure.[4]
- Slowly pour the reaction mixture into 5 kg of crushed ice and stir for approximately 1 hour.
- Extract the mixture with 2000 ml of ethyl acetate.[4]
- Adjust the pH of the aqueous layer to neutral with a saturated aqueous solution of sodium bicarbonate and wash once with a saturated aqueous solution of sodium chloride.[4]



Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 600 g of 4,6-dichloro-5-nitropyrimidine (yield: 97%).[4]

## Reduction of 4,6-Dichloro-5-nitropyrimidine to 4,6-Dichloro-5-aminopyrimidine

The nitro group of **4,6-dichloro-5-nitropyrimidine** can be reduced to an amino group, a key step in the synthesis of various derivatives.

Reported Method: The reduction of **4,6-dichloro-5-nitropyrimidine** to its corresponding 5-amino derivative has been reported using iron (Fe) in the presence of acetic acid or hydrochloric acid (HCl).[6] An efficient system for aryl nitro reduction using Fe powder and calcium chloride (CaCl<sub>2</sub>) has also been reported.[6]

#### **Visualizations**

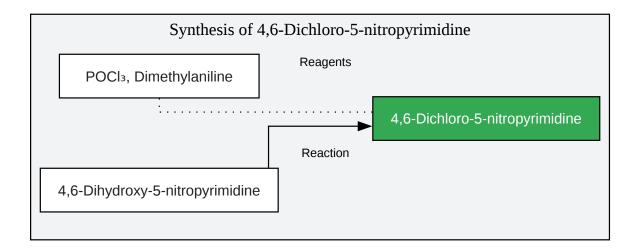
The following diagrams illustrate key logical and chemical pathways involving **4,6-Dichloro-5-nitropyrimidine**.



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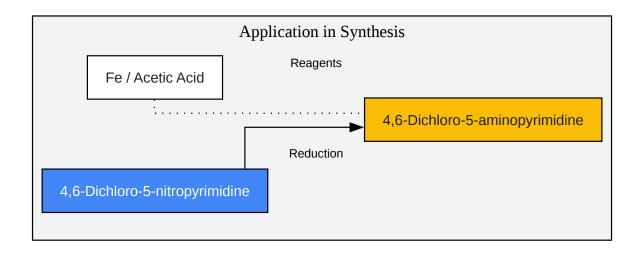
Caption: A typical workflow for utilizing **4,6-Dichloro-5-nitropyrimidine** in a drug discovery context.





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Caption: Synthesis of **4,6-Dichloro-5-nitropyrimidine** from 4,6-dihydroxy-5-nitropyrimidine.



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Caption: Reduction of **4,6-Dichloro-5-nitropyrimidine** to form the corresponding amino derivative.

## **Safety Information**



**4,6-Dichloro-5-nitropyrimidine** is a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
   H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
  (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF
  ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with
  water for several minutes. Remove contact lenses, if present and easy to do. Continue
  rinsing).
- Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.
- Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Some suppliers recommend storage at temperatures below -15°C.[2]

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